6-Oxa-8-azabicyclo[3.2.2]nonane
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Overview
Description
6-Oxa-8-azabicyclo[322]nonane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-8-azabicyclo[3.2.2]nonane typically involves the use of cyclic starting materials and specific reaction conditions to achieve the desired bicyclic structure. One common method involves the use of diazo imine-derived cyclic azomethine ylides in a 1,3-dipolar cycloaddition reaction with acryloylpyrazolidinone, catalyzed by a rhodium(II) complex and a chiral Lewis acid . This method provides high diastereo- and enantioselectivity, making it a preferred route for obtaining optically active compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of automated systems for reagent addition and reaction monitoring can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-8-azabicyclo[3.2.2]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Oxa-8-azabicyclo[3.2.2]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxa-8-azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity may be attributed to its ability to interfere with the metabolic processes of protozoa, leading to their death . The exact molecular targets and pathways involved can vary depending on the specific application and the compound’s structure.
Comparison with Similar Compounds
6-Oxa-8-azabicyclo[3.2.2]nonane can be compared with other similar compounds, such as:
3-Azabicyclo[3.2.2]nonane: Similar structure but lacks the oxygen atom, which may result in different chemical properties and applications.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and arrangement, leading to distinct biological activities.
The uniqueness of 6-Oxa-8-azabicyclo[32
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
6-oxa-8-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C7H13NO/c1-2-6-5-9-7(3-1)4-8-6/h6-8H,1-5H2 |
InChI Key |
ZOOFGOIZHNLOSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC(C1)CO2 |
Origin of Product |
United States |
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